Cas no 53651-69-7 (propyl (2S)-2-hydroxypropanoate)

propyl (2S)-2-hydroxypropanoate structure
53651-69-7 structure
Product Name:propyl (2S)-2-hydroxypropanoate
CAS No:53651-69-7
MF:C6H12O3
MW:132.157682418823
MDL:MFCD06658964
CID:369011
PubChem ID:2734942
Update Time:2025-07-21

propyl (2S)-2-hydroxypropanoate Chemical and Physical Properties

Names and Identifiers

    • (S)-Propyl 2-hydroxypropanoate
    • N- PROPYL L-LACTATE
    • Propanoic acid,2-hydroxy-, propyl ester, (2S)-
    • PROPYL-L-LACTATE
    • (R)-(+)-n-propyl lactate
    • (R)-n-propyl lactate
    • (R)-propyl lactate
    • AC1MC2AB
    • d(+)-lactic acid propyl ester
    • d(+)-Milchsaeure-propylester
    • n-propyl D-lactate
    • propyl (2R)-2-hydroxypropanoate
    • propyl (2S)-2-oxidanylpropanoate
    • Propyl (s)-lactate
    • Propyl L-lactate
    • (-)-n-Propyl lactate
    • propyl (2S)-2-hydroxypropanoate
    • 71C4733FP5
    • UNII-71C4733FP5
    • EN300-198251
    • 2-hydroxy-propanoic acid propyl ester
    • Q27265954
    • n-Propyl L-lactate
    • (-)-propyl lactate
    • (2S)-2-hydroxypropanoic acid propyl ester
    • A829705
    • CS-0238611
    • EC 611-025-7
    • Propyl (S)-(-)-lactate
    • NS00011492
    • (s)-n-propyl lactate
    • DTXSID3042344
    • Propyl lactate, L-
    • SCHEMBL6210768
    • Propanoic acid, 2-hydroxy-, propyl ester, (2S)-
    • 53651-69-7
    • PROPYL LACTATE, (-)-
    • ILVGAIQLOCKNQA-YFKPBYRVSA-N
    • G23883
    • MDL: MFCD06658964
    • Inchi: 1S/C6H12O3/c1-3-4-9-6(8)5(2)7/h5,7H,3-4H2,1-2H3/t5-/m0/s1
    • InChI Key: ILVGAIQLOCKNQA-YFKPBYRVSA-N
    • SMILES: O(C([C@H](C)O)=O)CCC

Computed Properties

  • Exact Mass: 132.07866
  • Monoisotopic Mass: 132.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 90.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.8
  • Topological Polar Surface Area: 46.5A^2

Experimental Properties

  • Color/Form: Colorless liquid
  • Density: 1.024±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: -14 °C
  • Boiling Point: 174.2±8.0 ºC (760 Torr),
  • Flash Point: 62.7±6.4 ºC,
  • Refractive Index: 1.427
  • Solubility: Dissolution (82 g/l) (25 º C),
  • PSA: 46.53
  • LogP: 0.32040
  • Solubility: Not available
  • Vapor Pressure: 0.4±0.7 mmHg at 25°C

propyl (2S)-2-hydroxypropanoate Security Information

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propyl (2S)-2-hydroxypropanoate Related Literature

Additional information on propyl (2S)-2-hydroxypropanoate

Introduction to Propyl (2S)-2-Hydroxypropanoate (CAS No. 53651-69-7)

Propyl (2S)-2-hydroxypropanoate, a compound with the chemical formula C₅H₁₀O₃, is an enantiomerically pure form of 2-hydroxypropanoic acid with a propyl ester group. This compound has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications. The CAS number 53651-69-7 uniquely identifies this molecule, distinguishing it from other isomers and analogs. Its stereochemical configuration, specifically the (2S) designation, plays a crucial role in its biological activity and interaction with biological systems.

The synthesis of Propyl (2S)-2-hydroxypropanoate involves meticulous chiral resolution techniques to ensure high enantiomeric purity. This process is critical because the biological activity of many pharmaceutical compounds is highly dependent on their stereochemistry. Recent advancements in asymmetric synthesis have enabled more efficient and scalable production methods for such chiral compounds, making them more accessible for research and development purposes.

In recent years, Propyl (2S)-2-hydroxypropanoate has been explored for its potential role in drug discovery and development. Its structure resembles that of some naturally occurring metabolites, which suggests it could serve as a precursor or intermediate in the synthesis of more complex bioactive molecules. For instance, researchers have investigated its utility in the preparation of enantiomerically pure intermediates for non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.

One of the most promising applications of Propyl (2S)-2-hydroxypropanoate is in the field of neuroscience research. Studies have indicated that certain hydroxy acid derivatives may influence neurotransmitter pathways and have potential neuroprotective properties. The specific stereochemistry of Propyl (2S)-2-hydroxypropanoate could make it an effective tool for modulating these pathways without causing adverse side effects associated with racemic mixtures.

The compound's solubility profile also makes it a valuable candidate for various applications. Being relatively soluble in both water and organic solvents, it can be easily incorporated into diverse formulations, including oral suspensions, topical gels, and injectable solutions. This versatility enhances its utility in preclinical and clinical studies where formulation flexibility is essential.

Recent publications have highlighted the use of Propyl (2S)-2-hydroxypropanoate as a building block in the synthesis of novel antimicrobial agents. The hydroxyl group and ester functionality provide multiple sites for chemical modification, allowing researchers to design molecules with enhanced antibacterial or antifungal properties. Such derivatives could address emerging challenges in antibiotic resistance by targeting novel bacterial pathways.

In addition to its pharmaceutical applications, Propyl (2S)-2-hydroxypropanoate has shown potential in industrial biocatalysis. Enzymes such as lipases and esterases can efficiently catalyze the synthesis or hydrolysis of this compound, making it a useful intermediate in bioprocesses that require high selectivity and mild reaction conditions. This aligns with the growing trend toward green chemistry practices that emphasize sustainability and environmental responsibility.

The analytical characterization of Propyl (2S)-2-hydroxypropanoate is another area where advancements have been made. Modern spectroscopic techniques like NMR spectroscopy, mass spectrometry, and chromatography provide detailed insights into its molecular structure and purity. These analytical methods are crucial for ensuring that the compound meets stringent quality standards before it can be used in sensitive applications such as drug formulation or clinical trials.

The future prospects for Propyl (2S)-2-hydroxypropanoate are promising, with ongoing research exploring new synthetic routes and applications. Collaborative efforts between academia and industry are likely to accelerate the development of novel derivatives with enhanced therapeutic properties. As our understanding of molecular stereochemistry continues to evolve, compounds like Propyl (2S)-2-hydroxypropanoate will play an increasingly important role in addressing complex biological challenges.

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